
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is an organic compound with a complex structure that includes a pyridine ring, a sulfonamide group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The methyl and propoxy groups are introduced through substitution reactions, often using alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-propoxy-N-pyridin-2-ylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide: Similar structure but with an ethoxy group instead of a propoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is unique due to the specific combination of substituents, which can result in distinct chemical and biological properties. The presence of both the methyl and propoxy groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological molecules.
Eigenschaften
IUPAC Name |
3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-14-8-7-13(11-12(14)2)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJGAQSJJYFLEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B344911.png)
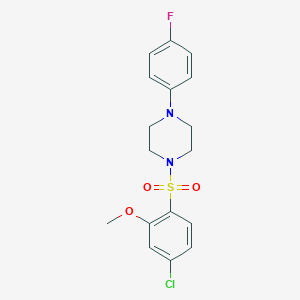
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344916.png)
![1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B344917.png)
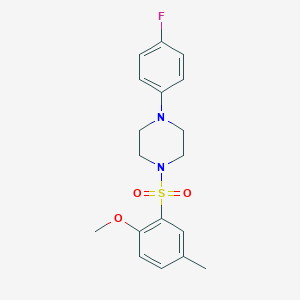
![1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B344921.png)
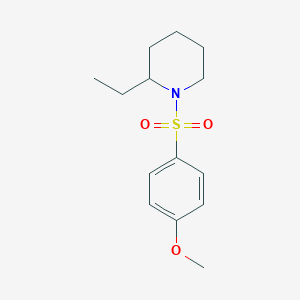
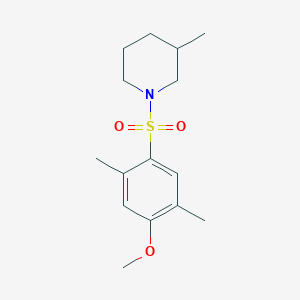
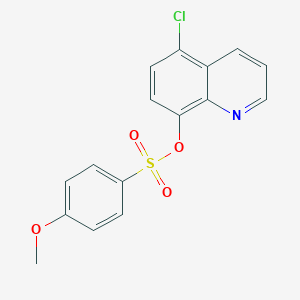
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344929.png)
![2-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B344931.png)
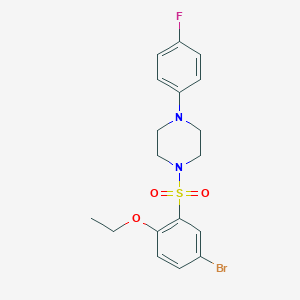
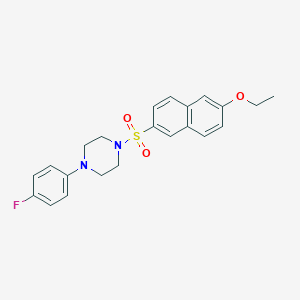
![2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344936.png)
